molecular formula C12H14O3 B3258942 Isobutyl 2-oxo-2-phenylacetate CAS No. 31197-67-8

Isobutyl 2-oxo-2-phenylacetate

Cat. No.: B3258942
CAS No.: 31197-67-8
M. Wt: 206.24 g/mol
InChI Key: CAHMRACQUKLCGJ-UHFFFAOYSA-N
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Description

Isobutyl 2-oxo-2-phenylacetate: is an organic compound with the molecular formula C12H14O3. It is a derivative of phenylacetic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl 2-oxo-2-phenylacetate can be synthesized through several methods. One common method involves the esterification of phenylacetic acid with isobutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the use of acyl chlorides. Phenylacetyl chloride can be reacted with isobutanol in the presence of a base such as pyridine to form this compound. This method is often preferred in industrial settings due to its higher yield and efficiency.

Industrial Production Methods

In industrial production, this compound is typically synthesized using large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial reactors equipped with reflux condensers and efficient mixing systems are used to ensure uniform reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents to prevent side reactions.

    Substitution: N

Properties

IUPAC Name

2-methylpropyl 2-oxo-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)8-15-12(14)11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHMRACQUKLCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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